Cas no 30134-98-6 (cis-4-aminocyclohexyl methanol)
cis-4-aminocyclohexyl methanol Chemical and Physical Properties
Names and Identifiers
-
- ((1r,4r)-4-aminocyclohexyl)methanol
- cyclohexanemethanol, 4-amino-, cis-
- LogP
- cis-(4-Amino-cyclohexyl)-methanol
- cis-4-aminocyclohexyl methanol
- 1467-84-1
- trans-(4-aminocyclohexyl)methanol
- (cis-4-Aminocyclohexyl)methanol
- CS-0343315
- 89854-94-4
- Cyclohexanemethanol, 4-amino-, trans-
- [trans-4-aminocyclohexyl]methanol
- SCHEMBL384458
- DTXSID701347686
- MFCD09036521
- SCHEMBL12069208
- [(1r,4r)-4-aminocyclohexyl]methanol
- BS-13062
- Trans-4-aminocyclohexyl)methanol
- (cis-4-Amino-cyclohexyl)-methanol
- TRANS-4-AMINOCYCLOHEXANEMETHANOL
- (4-aminocyclohexyl)methanol, AldrichCPR
- EN300-106767
- trans 4-Aminocyclohexanemethanol
- MFCD12407131
- J-008705
- 30134-98-6
- ((1s,4s)-4-aminocyclohexyl)methanol
- (4-aminocyclohexyl)methanol
- SCHEMBL23842137
- EN300-105832
- E84862
- J-008261
- trans-4-(Hydroxymethyl)-cyclohexylamine
- cis-(4-Aminocyclohexyl)methanol
- Z234897277
- 4-aminocyclohexylmethanol
- GHUJZOFJZVGTSN-UHFFFAOYSA-N
- Z1203579954
- G55100
- SB15444
- [(1s,4s)-4-aminocyclohexyl]methanol
- trans-(4-Aminocyclohexyl)methan-1-ol
- cyclohexanemethanol,4-amino-,cis-
- GHUJZOFJZVGTSN-KNVOCYPGSA-N
- GHUJZOFJZVGTSN-LJGSYFOKSA-N
- trans-1-Amino-4-(hydroxymethyl)cyclohexane
- AKOS006341032
- (trans-4-Amino-cyclohexyl)-methanol
- SB13205
- DB-230113
- SCHEMBL1851277
- cyclohexanemethanol,4-amino-,trans-
- ((1S,45)-4-aminocyclohexyl)methanol
- AM84270
- SY037104
- CS-0011345
- WS-01476
- W16992
- (4-Amino-cyclohexyl)-methanol HCl
- AKOS006339006
- DB-106583
- (4-amino-cyclohexyl)-methanol
- (4-Aminocyclohex-1-yl)methanol
- EN300-49496
- Z1203582309
- trans-(4-Amino-cyclohexyl)-methanol
- (trans-4-Aminocyclohexyl)methanol
- Cis-4-aminocyclohexyl)methanol
- AKOS004120824
- SCHEMBL384459
- BS-13166
- CS-0185317
- SB22874
-
- MDL: MFCD16661168
- Inchi: 1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
- InChI Key: GHUJZOFJZVGTSN-UHFFFAOYSA-N
- SMILES: OCC1CCC(CC1)N
Computed Properties
- Exact Mass: 129.11545
- Monoisotopic Mass: 129.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25
cis-4-aminocyclohexyl methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-1g |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 1g |
2527.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-5g |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 5g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-500mg |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 500mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-250mg |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 250mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-100mg |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 100mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-50mg |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 50mg |
932.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-1g |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 1g |
¥2605.69 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-5g |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 5g |
¥10422.78 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-500mg |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 500mg |
¥1731.3 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1738-250mg |
cis-(4-Amino-cyclohexyl)-methanol |
30134-98-6 | 97% | 250mg |
¥1302.85 | 2025-01-21 |
cis-4-aminocyclohexyl methanol Suppliers
cis-4-aminocyclohexyl methanol Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on cis-4-aminocyclohexyl methanol
Comprehensive Overview of cis-4-Aminocyclohexyl Methanol (CAS No. 30134-98-6): Properties, Applications, and Industry Insights
cis-4-Aminocyclohexyl methanol (CAS No. 30134-98-6) is a versatile cyclohexane derivative with a unique structural configuration, combining an amino group and a hydroxymethyl group in the cis orientation. This compound has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its chiral nature and functional group reactivity. The 4-aminocyclohexanol scaffold, particularly the cis-isomer, is increasingly studied for its potential in drug discovery, serving as a key intermediate for bioactive molecules targeting neurological and metabolic disorders.
In recent years, the demand for chiral building blocks like cis-4-aminocyclohexyl methanol has surged, driven by the pharmaceutical industry's focus on enantioselective synthesis. Researchers frequently search for "CAS 30134-98-6 solubility," "synthesis of cis-4-aminocyclohexanol derivatives," or "stereoselective reactions with cyclohexyl amines," reflecting its relevance in organic chemistry. The compound's hydrogen-bonding capacity and conformational rigidity make it valuable for designing molecular probes and catalysts, aligning with trends in green chemistry and sustainable synthesis.
From a physicochemical perspective, 30134-98-6 exhibits moderate polarity, with the hydroxymethyl group enhancing its solubility in polar solvents like ethanol and water. This property is critical for formulation scientists exploring "excipient compatibility" or "drug delivery optimization." Analytical techniques such as HPLC and chiral GC are commonly employed to monitor the enantiomeric purity of this compound, a topic frequently queried in academic forums. Recent patents highlight its utility in creating prodrugs with improved bioavailability, addressing a key challenge in medicinal chemistry.
The agrochemical sector also utilizes cis-4-aminocyclohexyl methanol as a precursor for crop protection agents, particularly those requiring stereospecificity for target binding. Industry reports correlate the growing market for chiral agrochemicals with increased research into cyclohexane-based scaffolds. Environmental studies on "biodegradation of aminocyclohexane derivatives" further demonstrate the compound's ecological profile, meeting regulatory requirements for modern pesticide development.
Material science applications leverage the compound's hydrogen donor-acceptor properties in polymer modification. Searches for "amine-functionalized cyclohexane monomers" often reference CAS 30134-98-6 as a model structure for epoxy resins and polyurethane systems. Its thermal stability (a frequently tested parameter) makes it suitable for high-performance composites, aligning with aerospace and automotive lightweighting trends. Computational chemistry studies utilizing molecular docking simulations frequently employ this scaffold to investigate non-covalent interactions.
Quality control protocols for 30134-98-6 emphasize strict monitoring of diastereomeric impurities, a common concern among purchasers. Technical datasheets typically include specifications for optical rotation and residual solvent content, parameters critical for GMP compliance. The compound's stability under inert atmospheres and recommended storage conditions (-20°C protected from moisture) are frequently discussed in supplier FAQs, reflecting end-user concerns about compound degradation.
Emerging research explores enzyme-mediated transformations of cis-4-aminocyclohexyl methanol, particularly in biocatalysis applications. This intersects with popular search terms like "green synthesis of chiral amines" and "biocatalytic asymmetric reduction." The compound's role in organocatalysis is another growing area, with publications demonstrating its use in asymmetric Michael additions and aldol reactions. Such applications position it as a sustainable alternative to traditional metal-based catalysts.
Safety assessments of cis-4-aminocyclohexyl methanol focus on standard laboratory handling procedures, with particular attention to primary amine reactivity. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. These precautions address common queries about "safe handling of amino alcohols" in research settings. The compound's environmental fate has been evaluated through standard OECD test guidelines, showing favorable biodegradation profiles in soil and water systems.
Market analysts note steady growth in the fine chemical sector for compounds like 30134-98-6, with Asia-Pacific regions showing particular demand expansion. This correlates with increased pharmaceutical outsourcing and contract research organization (CRO) activities. Pricing trends for chiral building blocks remain a frequent search topic, with suppliers offering both milligram and kilogram quantities to accommodate academic and industrial scale needs. Custom synthesis services for derivatized aminocyclohexanols frequently feature this compound as a starting material.
Future research directions for cis-4-aminocyclohexyl methanol may explore its potential in supramolecular chemistry and metal-organic frameworks (MOFs), given its bifunctional nature. The compound's conformational analysis via NMR and computational methods continues to provide insights into cyclohexane ring dynamics, a fundamental topic in organic stereochemistry. As synthetic methodologies advance, particularly in flow chemistry and photocatalysis, new routes to access enantiopure 4-aminocyclohexanol derivatives are anticipated to emerge.
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